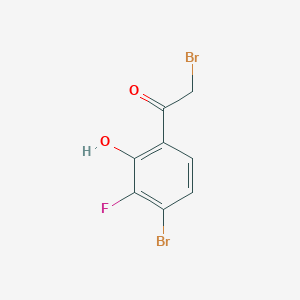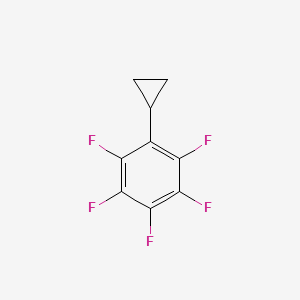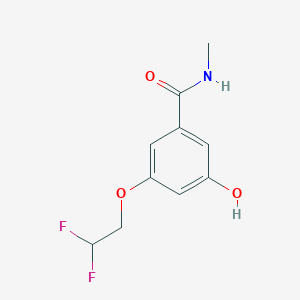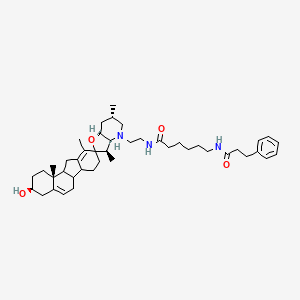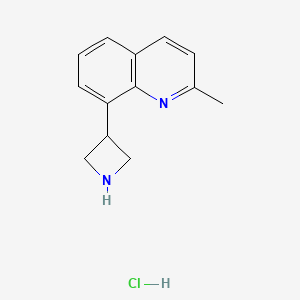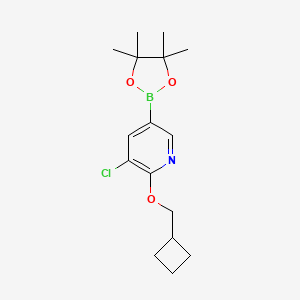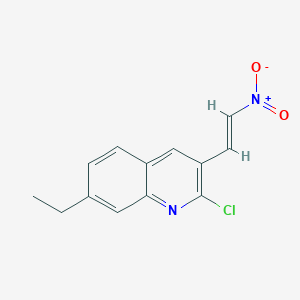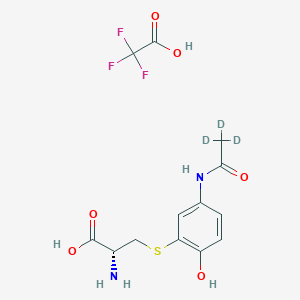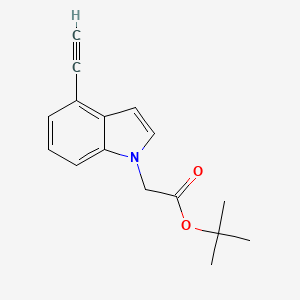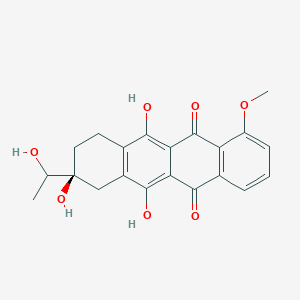
2'-Bromo-3'-fluoro-5'-hydroxyphenacyl bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Bromo-3’-fluoro-5’-hydroxyphenacyl bromide is an organofluorine compound with the molecular formula C8H5Br2FO2 It is a derivative of acetophenone, characterized by the presence of bromine, fluorine, and hydroxyl functional groups on the aromatic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Bromo-3’-fluoro-5’-hydroxyphenacyl bromide typically involves the bromination of 3’-fluoro-5’-hydroxyacetophenone. The reaction is carried out using bromine or a brominating agent such as pyridine hydrobromide perbromide in an organic solvent like acetic acid. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency. The reaction parameters are carefully controlled to minimize by-products and maximize yield.
Analyse Chemischer Reaktionen
Types of Reactions
2’-Bromo-3’-fluoro-5’-hydroxyphenacyl bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of substituted phenacyl derivatives.
Oxidation: Formation of 2’-Bromo-3’-fluoro-5’-hydroxybenzophenone.
Reduction: Formation of 2’-Bromo-3’-fluoro-5’-hydroxyphenethyl alcohol.
Wissenschaftliche Forschungsanwendungen
2’-Bromo-3’-fluoro-5’-hydroxyphenacyl bromide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2’-Bromo-3’-fluoro-5’-hydroxyphenacyl bromide involves its reactive functional groups. The bromine atoms can participate in nucleophilic substitution reactions, while the hydroxyl group can engage in hydrogen bonding and other interactions. These properties make it a versatile intermediate in organic synthesis, allowing it to interact with various molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-5’-fluoro-2’-hydroxyacetophenone
- 2-Bromo-4’-hydroxyacetophenone
- 2-Bromo-4’-nitroacetophenone
- 2-Bromo-2’,4’-dihydroxyacetophenone
Uniqueness
2’-Bromo-3’-fluoro-5’-hydroxyphenacyl bromide is unique due to the specific arrangement of bromine, fluorine, and hydroxyl groups on the aromatic ring. This unique structure imparts distinct reactivity and properties, making it valuable in specific synthetic applications where other similar compounds may not be as effective .
Eigenschaften
Molekularformel |
C8H5Br2FO2 |
|---|---|
Molekulargewicht |
311.93 g/mol |
IUPAC-Name |
2-bromo-1-(2-bromo-3-fluoro-5-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H5Br2FO2/c9-3-7(13)5-1-4(12)2-6(11)8(5)10/h1-2,12H,3H2 |
InChI-Schlüssel |
BLECACVAGHUMKT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1C(=O)CBr)Br)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


